molecular formula C16H19NO2 B8592987 NIOSH/SL7849000

NIOSH/SL7849000

Cat. No.: B8592987
M. Wt: 257.33 g/mol
InChI Key: PVFQVUDQHCXCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NIOSH/SL7849000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control chemical hazards .

Preparation Methods

The preparation methods for NIOSH/SL7849000 involve various synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) includes a collection of sampling and analytical methods for workplace exposure monitoring . These methods are developed or adapted by NIOSH or its partners and evaluated according to established protocols and performance criteria . Industrial production methods may involve the use of specific reagents and conditions to ensure the compound’s purity and effectiveness.

Chemical Reactions Analysis

NIOSH/SL7849000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are detailed in the NIOSH Pocket Guide to Chemical Hazards . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of NIOSH/SL7849000 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through various biochemical and physiological processes. For instance, the classification of investigational medications for USP <800> involves analyzing the mechanism of action and potential hazards of the compound .

Comparison with Similar Compounds

NIOSH/SL7849000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and ammonia (NH3) . These compounds share some similarities in their chemical properties and industrial applications. this compound may have unique characteristics that make it particularly suitable for specific research and industrial purposes.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-methoxy-6-[(2-phenylethylamino)methyl]phenol

InChI

InChI=1S/C16H19NO2/c1-19-15-9-5-8-14(16(15)18)12-17-11-10-13-6-3-2-4-7-13/h2-9,17-18H,10-12H2,1H3

InChI Key

PVFQVUDQHCXCBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CNCCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 10 ml. of dioxane are added 1.5 ml. of 37 % formalin and 2.42 g. of phenethylamine, followed by the addition of 3.2 g. of ortho-methoxyphenol dissolved in 3 ml. of dioxane. The mixture is heated at 100° C for 4 hours and distilled under reduced pressure to remove the solvent. The residue is purified by column chromatography on silica gel with a mixture of acetone and benzene (1:4) to obtain 2-methoxy-6-phenethylaminomethylphenol as an oil. Yield: 0.7 g.
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